molecular formula C12H18BrN3O2 B15329280 tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

Cat. No.: B15329280
M. Wt: 316.19 g/mol
InChI Key: JNRDNGITIZZEMW-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its reactivity and interactions.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRDNGITIZZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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